9-epi-Artemisinin 9-epi-Artemisinin A metabolite of Artemisinin
Brand Name: Vulcanchem
CAS No.: 113472-97-2
VCID: VC21341978
InChI: InChI=1S/C15H22O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-11,13H,4-7H2,1-3H3/t8-,9+,10+,11+,13-,14-,15-/m1/s1
SMILES: CC1CCC2C(C(=O)OC3C24C1CCC(O3)(OO4)C)C
Molecular Formula: C15H22O5
Molecular Weight: 282.33 g/mol

9-epi-Artemisinin

CAS No.: 113472-97-2

Cat. No.: VC21341978

Molecular Formula: C15H22O5

Molecular Weight: 282.33 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

9-epi-Artemisinin - 113472-97-2

CAS No. 113472-97-2
Molecular Formula C15H22O5
Molecular Weight 282.33 g/mol
IUPAC Name (1R,4S,5R,8S,9S,12S,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one
Standard InChI InChI=1S/C15H22O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-11,13H,4-7H2,1-3H3/t8-,9+,10+,11+,13-,14-,15-/m1/s1
Standard InChI Key BLUAFEHZUWYNDE-DWIPZSBTSA-N
Isomeric SMILES C[C@@H]1CC[C@H]2[C@@H](C(=O)O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)C
SMILES CC1CCC2C(C(=O)OC3C24C1CCC(O3)(OO4)C)C
Canonical SMILES CC1CCC2C(C(=O)OC3C24C1CCC(O3)(OO4)C)C
Appearance White Solid

Chemical Identity and Structure

9-epi-Artemisinin is a stereoisomer of artemisinin, differing in the spatial arrangement at the C-9 position. The compound has a molecular formula of C15H22O5 and a molecular weight of 282.33 g/mol . It contains a distinctive endoperoxide bridge that is crucial for its biological activity.

Identification Information

The compound is identified by various designations in chemical databases and literature:

ParameterValue
CAS Number113472-97-2
PubChem CID821423
Molecular FormulaC15H22O5
Molecular Weight282.33 g/mol
DSSTOX IDDTXSID70356309
UNII0474Z7MDH1

Chemical Structure

The structure of 9-epi-Artemisinin features a complex tetracyclic framework with seven stereogenic centers. Its IUPAC name is (1R,4S,5R,8S,9S,12S,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one . The compound is also referred to as (3R,5aS,6R,8aS,9S,12S,12aR)-Octahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano(4,3-j)-1,2-benzodioxepin-10(3H)-one .

The critical structural feature that distinguishes 9-epi-Artemisinin from artemisinin is the configuration at the C-9 position, which has significant implications for its biological activity.

Physical-Chemical Properties

9-epi-Artemisinin possesses specific physicochemical properties that influence its behavior in biological systems:

PropertyValue
Polar Surface Area (PSA)54
XLogP32.8
Physical AppearanceCrystalline solid

Natural Occurrence

Botanical Sources

9-epi-Artemisinin has been documented to occur naturally in specific plant species:

  • Artemisia carvifolia - Contains detectable amounts of 9-epi-Artemisinin

  • Artemisia apiacea - Another natural source of the compound

While artemisinin is most famously isolated from Artemisia annua (sweet wormwood), the epi-form appears to be present in other Artemisia species, albeit in smaller quantities.

Crystal Structure and Conformational Analysis

Crystal Structure Data

The crystal structure of 9-epi-Artemisinin has been documented with the following details:

ParameterValue
CCDC Number140506
Associated Article DOI10.1002/1522-2675(20000607)83:6<1239::AID-HLCA1239>3.0.CO;2-S
Crystal Structure Data DOI10.5517/cc4q6gh

Table 3: Crystal structure identification data for 9-epi-Artemisinin

The crystal structure analysis provides valuable insights into the three-dimensional arrangement of atoms within the molecule, which is crucial for understanding its interaction with biological targets.

Synthesis and Production

Synthetic Methods

9-epi-Artemisinin can be obtained through chemical synthesis, often as a by-product or alternative product during artemisinin synthesis. The synthesis typically involves isomerization reactions at the C-9 position of artemisinin under specific conditions.

Biological Significance

Antimalarial Activity

The stereochemistry at the C-9 position in artemisinin derivatives plays a crucial role in determining their biological activity against malaria parasites. Research indicates that the epi-configuration at C-9 significantly impacts the compound's effectiveness against Plasmodium species.

The stereochemistry at the C-9 position is particularly important, as it affects the molecule's ability to interact with its biological targets within the parasite .

Analytical Methods for Identification

Reference Standards

Structure-Activity Relationship

Comparison with Artemisinin

The structural difference between artemisinin and 9-epi-Artemisinin at the C-9 position results in altered biological properties. This exemplifies the critical importance of stereochemistry in determining the efficacy of antimalarial compounds.

The configuration at C-9 affects:

Relationship to Other Artemisinin Derivatives

9-epi-Artemisinin belongs to a family of structurally related compounds that include:

  • Artemisinin (parent compound)

  • Dihydroartemisinin

  • Artemether

  • Artesunate

  • Anhydrodihydroartemisinin

Each of these compounds possesses distinct chemical and pharmacological properties based on variations in their chemical structure .

Research Applications

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